1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE
Overview
Description
1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound that features a pyrazole ring, a piperidine ring, and an ethanone group.
Preparation Methods
The synthesis of 1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Formation of the Ethanone Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . The piperidine ring may enhance the compound’s solubility and bioavailability, facilitating its transport across biological membranes .
Comparison with Similar Compounds
1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE can be compared with other similar compounds, such as:
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone
- Potassium tri(3,5-dimethyl-1-pyrazolyl)borohydride
These compounds share structural similarities, particularly the presence of the pyrazole ring, but differ in their functional groups and overall molecular architecture. The unique combination of the pyrazole, piperidine, and ethanone groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazole-1-carbonyl)piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-8-10(2)16(14-9)13(18)12-4-6-15(7-5-12)11(3)17/h8,12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHPAUEGJQYEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2CCN(CC2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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